![molecular formula C19H29BrN2O2 B8499596 tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8499596.png)
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a brominated aromatic ring, and a piperazine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[4-bromo-2-(propan-2-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 2-(propan-2-yl)phenylmethanol to obtain 4-bromo-2-(propan-2-yl)benzyl bromide. This intermediate is then reacted with piperazine in the presence of a base to form the piperazine derivative. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aromatic ring and piperazine moiety can undergo oxidation and reduction reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce complex biaryl compounds .
科学研究应用
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-[[4-bromo-2-(propan-2-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperazine derivative with similar structural features.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A piperazine derivative with an aminopyridine moiety.
Uniqueness
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of a brominated aromatic ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
属性
分子式 |
C19H29BrN2O2 |
|---|---|
分子量 |
397.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4-bromo-2-propan-2-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H29BrN2O2/c1-14(2)17-12-16(20)7-6-15(17)13-21-8-10-22(11-9-21)18(23)24-19(3,4)5/h6-7,12,14H,8-11,13H2,1-5H3 |
InChI 键 |
OZLNIKXKZJGFDO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)Br)CN2CCN(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


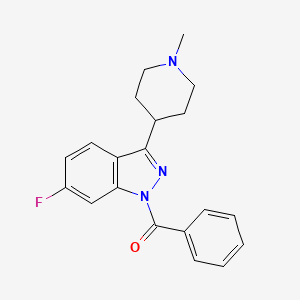
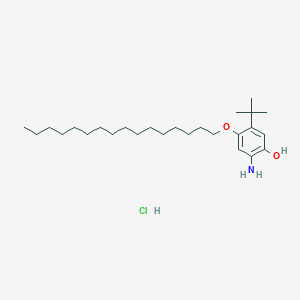
![1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8499521.png)
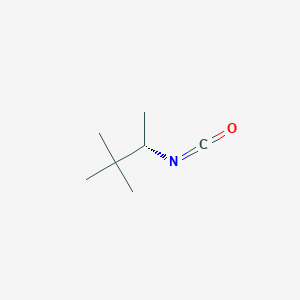
![4'-Formyl-2-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8499531.png)
![ethyl 2-[6-[acetyl-[(2-methylpropan-2-yl)oxy]amino]pyridin-2-yl]acetate](/img/structure/B8499538.png)
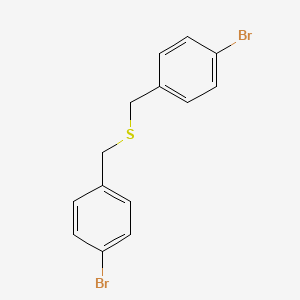
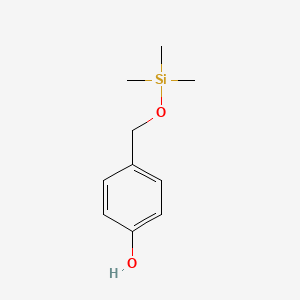
![1,4-Dioxa-8-aza-spiro[4.5]decane-8-carbonitrile](/img/structure/B8499555.png)
![Ethyl 6-oxo-[1,4]dioxepan-5-carboxylate](/img/structure/B8499559.png)
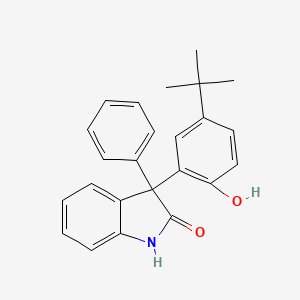
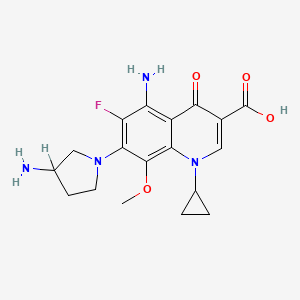
![3-Isobutyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8499584.png)
![4-Piperidinol, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8499589.png)
